molecular formula C32H41NO2 B10783071 (R)-(+)-Terfenadine CAS No. 126830-75-9

(R)-(+)-Terfenadine

Katalognummer: B10783071
CAS-Nummer: 126830-75-9
Molekulargewicht: 471.7 g/mol
InChI-Schlüssel: GUGOEEXESWIERI-SSEXGKCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-(+)-Terfenadine is a high-purity enantiomer of the classic histamine H1-receptor antagonist, offered exclusively for research applications. Historically used as an antihistamine, Terfenadine is a prodrug that is rapidly metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its active metabolite, fexofenadine . The parent compound, Terfenadine itself, is of significant research interest due to its off-target effects, particularly its potent blockade of the human ether-à-go-go-related gene (hERG) potassium channel . This activity can lead to QT interval prolongation and is a model for studying drug-induced cardiac arrhythmias . Beyond its cardiac effects, recent investigations have repositioned Terfenadine as a promising scaffold in oncology and antimicrobial research. Studies indicate that this compound can induce apoptosis in human cancer cells, such as colorectal cancer HCT116 cells, by suppressing STAT3 signaling and modulating the balance of Bcl-2 family proteins . Furthermore, Terfenadine and its analogues have demonstrated previously unreported antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus , potentially through the inhibition of bacterial type II topoisomerases . Researchers can utilize this compound as a chemical tool to probe hERG channel pharmacology, explore novel anticancer mechanisms, develop new antimicrobial agents, and study G-protein coupled receptor (GPCR) signaling and cytochrome P450 3A4 (CYP3A4) metabolism and drug-drug interactions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Eigenschaften

CAS-Nummer

126830-75-9

Molekularformel

C32H41NO2

Molekulargewicht

471.7 g/mol

IUPAC-Name

(1R)-1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol

InChI

InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3/t30-/m1/s1

InChI-Schlüssel

GUGOEEXESWIERI-SSEXGKCCSA-N

Isomerische SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H](CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Grignard Alkylation-Based Synthesis (WO2004043922A1)

The patent WO2004043922A1 outlines a three-stage synthesis starting from methyl 2-(4-formylphenyl)-2-methylpropionate (Fig. 1):

Stage 1: Grignard Reagent Preparation

  • Reactants: Magnesium (0.36 g), ethyl bromide (1.6 g) in THF (20 ml)

  • Conditions: Nitrogen atmosphere, 55°C for 2 hours

  • Outcome: Formation of ethylmagnesium bromide complex

Stage 2: Nucleophilic Addition

  • Addition of 3-chloro-1-propanol (1.3 g in 15 ml THF) at 0–5°C

  • Subsequent reaction with methyl 2-(4-formylphenyl)-2-methylpropionate (2.1 g)

  • Precipitation of magnesium salts at 5–10°C, filtration, and decomposition with NH₄Cl

Stage 3: Ester Hydrolysis and Cyclization

  • Saponification: 20 ml methanol, 4.5 ml 20% KOH, reflux for 5 hours

  • Acidification to pH 4.5–5.6 using HCl, extraction with ethyl acetate

  • Crystallization via diethyl ether/HCl saturation, yielding 0.9 g crude product

Table 1: Critical Reaction Parameters from WO2004043922A1

ParameterValue/RangeImpact on Yield
Grignard reaction temp55°CMg dissolution
Alkylation temp0–5°CRegioselectivity
Saponification duration5 hoursEster cleavage
Crystallization solventEt₂O/HClPurity >98%

Enantioselective Strategies for this compound

Chiral Resolution of Racemic Mixtures

The original synthesis produces racemic terfenadine, necessitating post-synthetic resolution:

3.1.1 Diastereomeric Salt Formation

  • Use of (−)-dibenzoyl-L-tartaric acid in ethanol

  • Differential solubility of (R)- and (S)-terfenadine salts

  • Reported enantiomeric excess (ee): 92–95% after recrystallization

3.1.2 Simulated Moving Bed Chromatography (SMB)

  • Chiral stationary phase: Cellulose tris(3,5-dimethylphenylcarbamate)

  • Mobile phase: n-Hexane/ethanol (80:20 v/v)

  • Throughput: 1.2 kg/day with ee >99%

Asymmetric Synthesis via Chiral Auxiliaries

A 2017 advancement introduced a Evans oxazolidinone-mediated approach:

  • Aldol Condensation : (S)-4-Benzyl-2-oxazolidinone directs stereochemistry

  • Reductive Amination : NaBH₃CN in THF at −78°C

  • Auxiliary Removal : LiOH/H₂O₂, 92% ee achieved

Analytical Characterization of Enantiomeric Purity

Chiral HPLC Protocols

ColumnMobile PhaseRetention Time (R)Retention Time (S)
Chiralpak® AD-Hn-Hexane/IPA/DEA 90:10:0.114.2 min16.8 min
Lux® Cellulose-3EtOH/MeOH 70:3022.5 min25.1 min

Polarimetric Validation

  • Specific rotation: [α]²⁵D = +12.5° (c = 1, CHCl₃) for (R)-(+)-form

  • Correlation between optical rotation and HPLC ee: R² = 0.998

Industrial-Scale Process Optimization

Solvent Recycling Systems

  • THF recovery: 98% via vacuum distillation (13 kPa, 60°C)

  • Ethyl acetate purification: Molecular sieves (4Å) reduce water content to <50 ppm

Waste Management Protocols

  • Mg residues: Neutralization with citric acid (pH 6.5–7.0)

  • Organic layers: Incineration with energy recovery (4500 kcal/kg)

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

MethodOverall Yieldee (%)Cost Index ($/kg)
Grignard + Resolution38%991200
Asymmetric Synthesis41%922400
Biocatalytic Reduction28%>993100

Regulatory and Quality Considerations

ICH Q6A Compliance

  • Polymorph control: Form I (mp 147–149°C) specified for oral formulations

  • Residual solvents: THF <720 ppm, EtOAc <5000 ppm

Stability Profiling

  • Degradation pathways:

    • Photooxidation: t₁/₂ = 48 h under ICH Q1B

    • Hydrolysis: pH 7.4, 40°C: <2% degradation in 6 months

Analyse Chemischer Reaktionen

Reductive Amination

A pivotal step in forming the piperidine-diphenylmethanol backbone:

  • Reactants : α,α-Diphenyl-4-piperidinemethanol and a keto-aldehyde intermediate (e.g., ethyl 2-(4-formylphenyl)-2-methylpropionate) .

  • Conditions :

    • Solvent: Tetrahydrofuran (THF) at −78°C .

    • Reducing agent: Sodium cyanoborohydride or sodium borohydride .

  • Outcome : Selective reductive amination yields the (R)-enantiomer via chiral auxiliary-mediated pathways .

Grignard Addition

Used to introduce the tert-butylphenyl moiety:

  • Reactants : Ethyl 2-(4-bromomethylphenyl)-2-methylpropionate with 2-(2-bromoethyl)-1,3-dioxolane-derived Grignard reagent .

  • Conditions :

    • Temperature: Controlled exothermic reaction (ice-water bath to 25°C) .

    • Workup: Extraction with ethyl acetate and drying over Na₂SO₄ .

Lactone Formation

Intermediate oxidation step in synthesis:

  • Reactant : Ethyl 2-(4-hydroxyphenyl)-2-methylpropionate .

  • Oxidizing agents : Pyridinium dichromate (PDC) or DMSO/triethylamine .

  • Product : Lactone intermediate (Formula IVe), critical for subsequent aldehyde generation .

Ketone Reduction

Final step to produce the alcohol moiety:

  • Reactant : Enamine intermediate (cis/trans mixture) .

  • Reducing agents : Sodium borohydride (preferred) or diisobutylaluminum hydride .

  • Stereochemical outcome : Retention of configuration at the chiral center ensures (R)-enantiomer predominance .

Protection/Deprotection Strategies

To prevent undesired side reactions during synthesis:

Functional Group Protecting Group Conditions for Removal
Hydroxy (-OH)Benzyl ether or acetyl esterHydrogenolysis (H₂/Pd-C) or hydrolysis (NaOH/EtOH)
Aldehyde (-CHO)Acetal formationAcidic hydrolysis (HCl/H₂O)

Table 1: Kinetic Parameters for CYP-Mediated Metabolism

Enzyme Substrate Kₘ (μM) Vₘₐₓ (pmol/min/nmol P450) Source
CYP3A4Terfenadine91257
CYP2D6Terfenadine13206
  • Note : CYP3A4 dominates hepatic metabolism, forming the active metabolite fexofenadine .

Table 2: Inhibitory Effects on Ion Channels

Target IC₅₀ (μM) Experimental Model Source
hERG (K₆ᵥ11.1)0.35Heterologously expressed in Xenopus oocytes
KATP (Kir6.2Δ26)3.0COS-7 cells
  • Implication : (R)-(+)-Terfenadine’s cardiotoxicity arises from hERG channel blockade, which is enantiomer-specific .

Stereochemical Considerations

  • Chiral resolution : Racemic terfenadine is resolved using chiral stationary-phase chromatography or enzymatic methods to isolate the (R)-enantiomer .

  • Activity correlation : The (R)-enantiomer exhibits higher H₁-receptor affinity (Kᵢ = 3.16 nM) compared to the (S)-form .

Degradation Pathways

  • Photodegradation : Exposure to UV light induces cleavage of the diphenylmethanol group, forming benzophenone derivatives .

  • Acidic hydrolysis : Protonation of the piperidine nitrogen leads to ring opening and formation of tertiary amines .

Recent Advances in Derivatives

  • Antimicrobial analogs : Modifications at the piperidinyl diphenylmethanol moiety (e.g., 4g , 6 ) retain activity against S. aureus (MIC = 1–4 μg/mL) but maintain hERG liability (IC₅₀ = 140–210 nM) .

Wissenschaftliche Forschungsanwendungen

®-(+)-Terfenadine has been extensively studied for its applications in various fields:

Wirkmechanismus

®-(+)-Terfenadine exerts its effects by competitively binding to histamine H1 receptors in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This binding prevents histamine from interacting with its receptors, thereby inhibiting the formation of edema, flare, and pruritus associated with allergic reactions. Unlike some other antihistamines, terfenadine does not readily cross the blood-brain barrier, resulting in minimal central nervous system depression .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

  • Fexofenadine : The carboxylated metabolite of terfenadine lacks cardiotoxicity due to reduced hERG affinity and is clinically preferred .
  • Astemizole : Shares terfenadine’s hERG inhibition but has a longer half-life, increasing arrhythmia risk .

Metabolic Pathways and Drug Interactions

Terfenadine’s metabolism involves oxidation by CYP3A4 and CYP2D6, producing fexofenadine . This dual pathway increases interaction risks with CYP inhibitors (e.g., ketoconazole), leading to toxic parent drug accumulation . In contrast:

  • Fexofenadine : Renally excreted, avoiding CYP-mediated interactions .
  • Loratadine : Metabolized by CYP3A4 but lacks significant auto-inhibition, reducing interaction risks compared to terfenadine .

CYP2D6 Inhibition: Terfenadine inhibits CYP2D6 (Ki ≈ 3.6 µM), affecting drugs like dextromethorphan .

Variability in Proarrhythmic Response :

  • iPSC-derived cardiomyocytes (iPSC-CMs) showed lot-to-lot variability in terfenadine-induced early afterdepolarizations (EADs), though beat rate changes remained consistent .

Q & A

Q. Advanced Research Focus

  • Mechanism : Terfenadine disrupts TFE3 fusion protein dimerization, reducing nuclear localization and downstream oncogenic signaling. This was confirmed via immunofluorescence and confocal microscopy in HEK293 cells overexpressing PRCC-TFE3, SFPQ-TFE3, or NONO-TFE3 fusions .
  • Models : Use isogenic cell lines with/without TFE3 knockdown to isolate drug effects. Synergistic studies with tyrosine kinase inhibitors (e.g., sunitinib, crizotinib) require combination index analysis (e.g., Chou-Talalay method) to quantify synergy (e.g., IC50 values <1 µM in PRCC-TFE3 cells) .

What strategies mitigate false-positive toxicity results in early-stage this compound drug discovery?

Q. Advanced Research Focus

  • Integrated Systems : Combine SCH models (to assess metabolism) with cardiac microtissues to differentiate parent drug vs. metabolite effects .
  • PBPK Modeling : Predict in vivo clearance and metabolite exposure to contextualize in vitro toxicity thresholds .
  • Multi-Omics Profiling : Use transcriptomics to identify off-target pathways (e.g., calcium homeostasis disruption in melanoma apoptosis) .

How can researchers investigate this compound's blood-brain barrier (BBB) penetration and its implications for CNS-related studies?

Q. Advanced Research Focus

  • In Situ Perfusion Models : Compare fexofenadine formation rates in mdr1a(+/+) vs. mdr1a(−/−) mice to assess P-glycoprotein (P-gp) efflux effects .
  • Brain Homogenate Assays : Incubate terfenadine with whole-brain tissue to quantify enzymatic conversion to fexofenadine, which has limited CNS penetration due to P-gp .

What experimental designs are optimal for studying this compound's antiarrhythmic potential despite its QTc-prolonging effects?

Q. Advanced Research Focus

  • Rodent Arrhythmia Models : Use barium chloride/aconitine-induced arrhythmias to compare terfenadine and amiodarone. Measure QTc intervals (dose-dependent prolongation) and ventricular tachycardia duration via electrocardiography .
  • Mechanistic Studies : Patch-clamp assays on hERG channels (IC50 = 204 nM) and L-type calcium channels to dissect dual ion channel effects .

How can computational modeling enhance understanding of this compound's gas-phase conformations and metabolite interactions?

Q. Advanced Research Focus

  • Ion Mobility Spectrometry (IMS) : Compare experimental collision cross-section (CCS) values with theoretical predictions from molecular dynamics simulations. For terfenadine and its hydroxylated metabolite, ω-C-to-N distance distributions reveal conformational changes impacting metabolite stability .
  • Docking Studies : Model terfenadine’s interaction with TFE3 dimerization domains using cryo-EM or X-ray crystallography data .

Table 1: Key Pharmacokinetic Parameters of this compound

ParameterValue/ObservationReference
Bioavailability<1% (due to first-pass metabolism)
hERG IC50204 nM
SCH Uptake Rate (h⁻¹)2.5 (terfenadine) vs. 0.08 (fexofenadine)
Biliary Excretion (h⁻¹)0.039 (terfenadine) vs. 0.44 (fexofenadine)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.